Analgesic & Anti-inflammatory Effects vs. Aspirin
A specific derivative of the 6-(4-methoxyphenyl)pyridazin-3(2H)-one scaffold, compound IVe (2-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone), demonstrated analgesic activity superior to the reference drug acetylsalicylic acid (ASA) in the phenylbenzoquinone-induced writhing test . The compound also exhibited anti-inflammatory activity comparable to indometacin in the carrageenan-induced paw edema model, with no observed gastric ulcerogenic effect . This is a direct demonstration that the 6-(4-methoxyphenyl)pyridazin-3(2H)-one core can be leveraged to create derivatives with improved activity profiles.
| Evidence Dimension | Analgesic activity (in vivo writhing test) and anti-inflammatory activity (carrageenan-induced paw edema) |
|---|---|
| Target Compound Data | Compound IVe (derived from 6-(4-methoxyphenyl)pyridazin-3(2H)-one): Analgesic activity more potent than ASA; Anti-inflammatory activity comparable to indometacin; No gastric ulcerogenic effect. |
| Comparator Or Baseline | Acetylsalicylic acid (ASA) for analgesia; Indometacin for anti-inflammation. |
| Quantified Difference | IVe showed more potent analgesic activity than ASA; anti-inflammatory activity comparable to indometacin. |
| Conditions | Phenylbenzoquinone-induced writhing test (analgesia) and carrageenan-induced paw edema (anti-inflammation) in mice/rats. |
Why This Matters
This evidence demonstrates that the 6-(4-methoxyphenyl)pyridazin-3(2H)-one core is a productive starting point for generating analgesic/anti-inflammatory agents with superior activity and potentially improved gastric safety compared to traditional NSAIDs.
